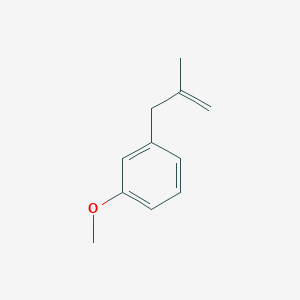

3-(3-Methoxyphenyl)-2-methyl-1-propene

説明

3-(3-Methoxyphenyl)-2-methyl-1-propene, often referred to as 3-MMPP, is a versatile organic compound with a wide range of potential applications in chemical synthesis and scientific research. It is a colorless liquid with a pleasant, fruity odor and a boiling point of 108-109 °C. 3-MMPP is a chiral molecule and exists in both enantiomeric forms, (R)-3-MMPP and (S)-3-MMPP.

科学的研究の応用

Polymer-Based Photovoltaic Cells

The compound's derivatives, particularly those related to poly(3-hexylthiophene) (P3HT) and PCBM (phenyl-C61-butyric acid methyl ester), are central to the development of polymer-based photovoltaic cells for solar energy conversion. Research has highlighted the efficiency of P3HT:PCBM blends in achieving power conversion efficiencies of approximately 5% under certain conditions. This efficiency is attributed to the optimal morphology and electronic properties offered by these blends, making them a focal point in bulk heterojunction solar cell research (Dang, Hirsch, & Wantz, 2011).

Annealing Effects and Film Thickness in Polymer Solar Cells

Studies on polymer solar cells based on P3HT and PCBM have explored the impact of annealing on device performance. Annealing post-production can significantly enhance power conversion efficiency by improving the morphological and electronic interactions between the polymer and fullerene, highlighting the critical role of processing conditions in optimizing device performance (Li, Shrotriya, Yao, & Yang, 2005).

Tuning Optical Properties for Enhanced Emission

Research into the postfunctionalization of P3HT has demonstrated the potential to systematically study and modify the optical and photophysical properties of poly(thiophene)s. By introducing various functional groups, researchers can tune the fluorescence yield and solid-state emission, potentially enhancing the performance of organic electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).

Structural and Optical Properties of Polymer/Fullerene Films

The structural characterization of P3HT/PCBM films has been linked to their optical properties and, by extension, their efficiency in solar cells. X-ray diffraction studies reveal that annealing can increase P3HT crystallinity within the blend, directly correlating to improvements in solar cell efficiency. This research underscores the importance of nanostructure in determining the functional performance of organic photovoltaic devices (Erb et al., 2005).

Catalytic Applications

Beyond applications in organic electronics, derivatives of 3-(3-Methoxyphenyl)-2-methyl-1-propene have been explored in catalysis. For example, the methoxycarbonylation of alkynes catalyzed by palladium complexes shows high activity and regioselectivity, producing valuable chemical intermediates with potential applications in various industrial processes (Magro et al., 2010).

作用機序

Target of Action

Similar compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been found to target tubulin . Tubulin is a protein that forms microtubules, which are essential for cell structure and division .

Mode of Action

Compounds with similar structures, such as apocynin, have been found to inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes

Biochemical Pathways

Related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa) have been found to affect glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism . This suggests that 3-(3-Methoxyphenyl)-2-methyl-1-propene may have similar effects on these pathways.

Pharmacokinetics

Studies on hmpa, a similar compound, have shown that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio

Result of Action

Studies on hmpa, a similar compound, have shown that it significantly enhances grip strength and inhibits protein catabolism induced by exhaustive exercise

特性

IUPAC Name |

1-methoxy-3-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)7-10-5-4-6-11(8-10)12-3/h4-6,8H,1,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAQZCKBQPZGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606506 | |

| Record name | 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)-2-methyl-1-propene | |

CAS RN |

68383-29-9 | |

| Record name | 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

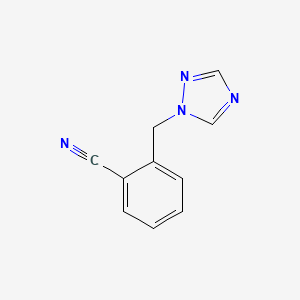

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

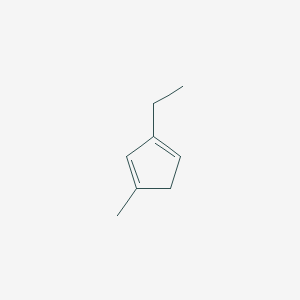

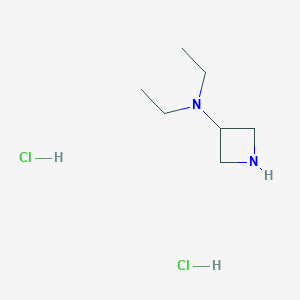

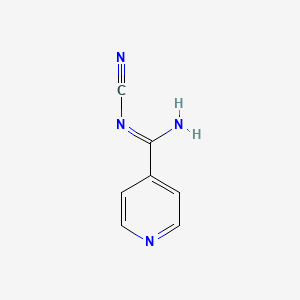

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1612092.png)